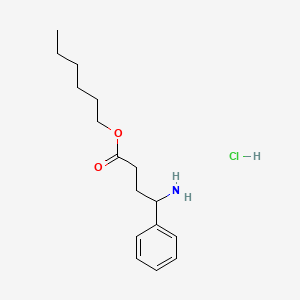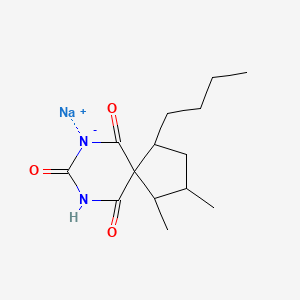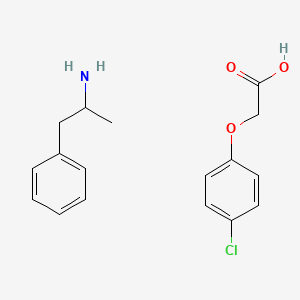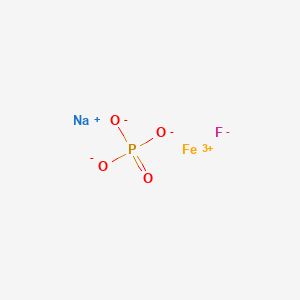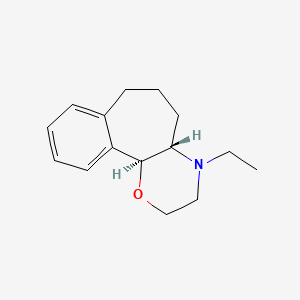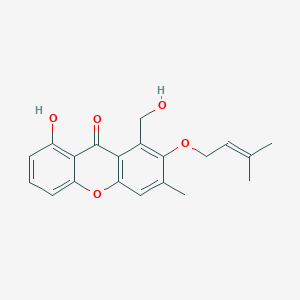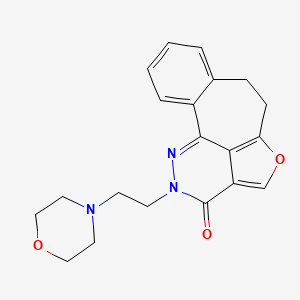
(-)-Methyl myrtenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Methyl myrtenate: is a naturally occurring organic compound that belongs to the class of monoterpenes It is derived from myrtenol, a bicyclic monoterpene alcohol, and is characterized by its pleasant aroma
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Methyl myrtenate typically involves the esterification of myrtenol with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Myrtenol+MethanolAcid Catalyst(-)-Methyl myrtenate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-Methyl myrtenate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol, myrtenol, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. For example, reaction with ammonia can yield the corresponding amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Ammonia, primary amines, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes and carboxylic acids.
Reduction: Myrtenol.
Substitution: Amides, esters, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (-)-Methyl myrtenate is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Medicine: The compound has been investigated for its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory and analgesic properties, which could be beneficial in the treatment of various inflammatory conditions and pain management.
Industry: this compound is widely used in the fragrance industry due to its pleasant aroma. It is a key ingredient in the formulation of perfumes, colognes, and other scented products. Additionally, it is used as a flavoring agent in the food and beverage industry.
Wirkmechanismus
The mechanism of action of (-)-Methyl myrtenate involves its interaction with various molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anti-inflammatory applications, this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Myrtenol: The parent alcohol of (-)-Methyl myrtenate, which shares similar chemical properties and applications.
Myrtenal: An aldehyde derivative of myrtenol, known for its strong aroma and use in fragrances.
Myrtenic Acid: An oxidized derivative of myrtenol, used in the synthesis of various organic compounds.
Uniqueness: this compound stands out due to its unique ester functional group, which imparts distinct chemical reactivity and biological activity. Its pleasant aroma and potential therapeutic properties make it a valuable compound in various applications, distinguishing it from its similar counterparts.
Eigenschaften
CAS-Nummer |
59598-42-4 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
methyl (1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-11(2)7-4-5-8(9(11)6-7)10(12)13-3/h5,7,9H,4,6H2,1-3H3/t7-,9-/m0/s1 |
InChI-Schlüssel |
HBIHNNBZGOVTTR-CBAPKCEASA-N |
Isomerische SMILES |
CC1([C@H]2CC=C([C@@H]1C2)C(=O)OC)C |
Kanonische SMILES |
CC1(C2CC=C(C1C2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


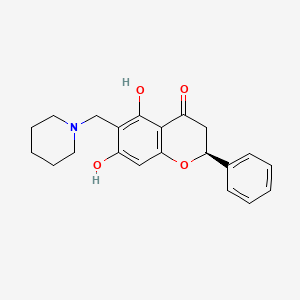

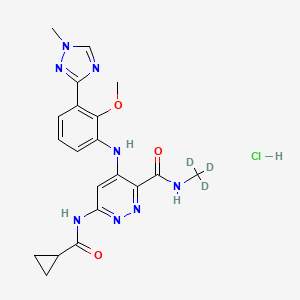
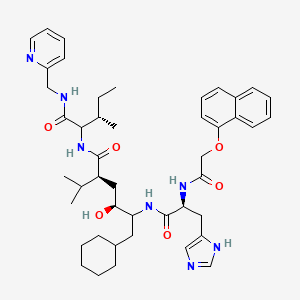
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
